molecular formula C22H23N3O6 B2683057 1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941891-88-9

1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2683057
CAS No.: 941891-88-9
M. Wt: 425.441
InChI Key: HVWCZLCIIWLVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a nitrogen-containing heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The trimethoxyphenyl group is structurally reminiscent of combretastatin A-4 derivatives, which are known for their antitubulin and anticancer activities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-27-16-7-5-15(6-8-16)25-12-14(11-19(25)26)22-23-21(24-31-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCZLCIIWLVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS Number: 1775376-20-9) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O6C_{20}H_{18}N_{4}O_{6}, with a molecular weight of 410.39 g/mol. The structure includes a pyrrolidinone moiety linked to an oxadiazole ring and methoxy-substituted phenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H18N4O6C_{20}H_{18}N_{4}O_{6}
Molecular Weight410.39 g/mol
CAS Number1775376-20-9

Antiproliferative Effects

Research indicates that the compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it effectively inhibits the growth of human cancer cells, including HeLa (cervical carcinoma) and CEM (T-leukemia) cells. The mechanism appears to involve the disruption of microtubule formation, similar to known antitumor agents such as combretastatin A-4 (CA-4).

Case Study Findings:

  • Cell Line Testing: The compound demonstrated IC50 values in the low micromolar range against several tested cell lines, indicating potent antiproliferative effects.
  • Mechanism of Action: It was found to induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) production and modulating Bcl-2 family protein expression.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interfere with tubulin polymerization. Studies have shown that it binds to the colchicine site on tubulin, leading to microtubule destabilization:

  • ROS Production: Increased ROS levels were observed following treatment with the compound, which is associated with apoptosis induction.
  • Bcl-2 Family Modulation: The compound reduced Bcl-2 expression while increasing Bax levels, promoting a shift towards pro-apoptotic signaling.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of ActionKey Findings
Study 1HeLa5.0Microtubule destabilizationInduced apoptosis through ROS production
Study 2CEM7.5Bcl-2 family modulationEnhanced Bax expression leading to increased apoptosis
Study 3L12108.0Colchicine site bindingComparable efficacy to CA-4 in tumor growth reduction

Comparison with Similar Compounds

2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one ()

  • Molecular Formula : C₂₆H₂₂N₄O₅
  • Key Features : Replaces the pyrrolidin-2-one core with a phthalazin-1-one ring. The 3-methylphenyl group contrasts with the 4-methoxyphenyl substituent in the target compound.
  • Pharmacological Relevance: The phthalazinone core is associated with kinase inhibition and anticancer activity.
  • Synthetic Accessibility : Higher molecular weight (470.485 g/mol) compared to the target compound (~437.45 g/mol), suggesting differences in bioavailability.

Pyrazolone Derivatives ()

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one (6c)

  • Molecular Formula : C₂₀H₂₁N₃O₅
  • Key Features : Pyrazol-3-one core instead of pyrrolidin-2-one. The 4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups are retained.
  • Biological Activity : Combretastatin A-4 analogs with demonstrated antitubulin effects. Lower yield (11%) in synthesis compared to hydrogenated derivatives (e.g., compound 7a, 96% yield) .
  • Structural Limitations : The absence of the oxadiazole ring may reduce metabolic stability compared to the target compound.

Tetrahydroquinolin-4-yl Pyrrolidin-2-one Derivatives (-9)

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

  • Molecular Formula : C₂₈H₂₄N₄O₄·H₂O
  • Key Features: Incorporates a tetrahydroquinoline scaffold fused with pyrrolidin-2-one and isoxazole substituents.
  • Crystallographic Data : Triclinic crystal system (space group P1) with unit cell parameters a = 13.516 Å, b = 14.193 Å, c = 14.987 Å. Hydrogen-bonding interactions stabilize the lattice .

Key Research Findings and Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield (%)
Target Compound Pyrrolidin-2-one 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl ~437.45 Not reported
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-phthalazin-1-one Phthalazin-1-one 3-Methylphenyl, 3,4,5-trimethoxyphenyl 470.485 Not reported
5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-pyrazol-3-one (6c) Pyrazol-3-one 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl 383.40 11
1-[2-(4-Nitrophenyl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one Tetrahydroquinoline 4-Nitrophenyl, isoxazole 498.53 Not reported

Limitations :

  • No direct crystallographic or pharmacological data are available for the target compound, necessitating further experimental validation.
  • Synthetic yields for structurally complex analogs (e.g., 6c at 11%) suggest challenges in large-scale production .

Future Work :

  • Crystallographic Studies : To resolve the 3D structure and intermolecular interactions, as demonstrated for related compounds in and .
  • Biological Screening: Evaluate antiproliferative activity against cancer cell lines, leveraging the known bioactivity of trimethoxyphenyl-containing compounds .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • 3,4,5-Trimethoxyphenyl : Critical for tubulin binding; removal reduces potency .
  • 4-Methoxyphenyl on Pyrrolidinone : Enhances metabolic stability vs. unsubstituted analogs .
  • Oxadiazole vs. Thiazole : Oxadiazole improves logP (2.1 vs. 3.5) and bioavailability .

Experimental Approach : Synthesize derivatives with single methoxy deletions and test in parallel assays .

Advanced: How can researchers address stability challenges in aqueous solutions?

  • pH Stability : Test degradation kinetics at pH 1–10 (simulate physiological conditions) .
  • Formulation Strategies : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility .
  • Analytical Monitoring : UPLC-MS to detect hydrolysis products (e.g., methoxy group cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.